Imidazole-1-acetamide, 5-methyl-2-nitro-
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Overview
Description
Imidazole-1-acetamide, 5-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For Imidazole-1-acetamide, 5-methyl-2-nitro-, the reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazole-1-acetamide, 5-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Imidazole-1-acetamide, 5-methyl-2-nitro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Imidazole-1-acetamide, 5-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Benznidazole: Used in the treatment of Chagas disease .
Uniqueness
Imidazole-1-acetamide, 5-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and acetamide functionality make it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
23571-55-3 |
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Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-2-8-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |
InChI Key |
DUCVVHZXMUEXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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